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Compound of Interest

Compound Name: 2-Methyl-5-nitroimidazole

Cat. No.: B138375

Abstract and Introduction

2-Methyl-5-nitroimidazole (2-M-5-NI), with CAS number 696-23-1, is a critical organic
compound characterized by a five-membered imidazole ring substituted with a methyl group at
the second position and a nitro group at the fifth.[1] This structure is foundational to the 5-
nitroimidazole class of antimicrobials, which are extensively used against anaerobic bacteria
and protozoa.[2] 2-M-5-NI serves as a key intermediate in the synthesis of widely used drugs
such as metronidazole and dimetridazole and is also classified as an impurity in others, for
instance, Tinidazole (Tinidazole EP Impurity A).[3][4]

Given its roles as a synthetic precursor, a potential impurity in active pharmaceutical
ingredients (APIs), and a residue in environmental or biological samples, its accurate and
precise quantification is paramount. This application note provides a comprehensive guide for
researchers, quality control analysts, and drug development professionals on robust analytical
methodologies for the determination of 2-Methyl-5-nitroimidazole. We will delve into the
causality behind experimental choices, offering detailed, field-proven protocols for High-
Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid
Chromatography with Tandem Mass Spectrometry (LC-MS/MS), underpinned by rigorous
validation principles as outlined by the International Council for Harmonisation (ICH).[5][6]

Physicochemical Properties of 2-Methyl-5-
nitroimidazole
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A foundational understanding of the analyte's properties is crucial for method development.

Property Value Source
Chemical Formula CaHsN3O:2 [1107]
Molecular Weight 127.10 g/mol [8]
Yellow to orange crystalline
Appearance _ [1]
solid
Melting Point ~252 °C [3]

Soluble in polar solvents like

water, alcohols; easily soluble

Solubility o ] ]
in diluted acids and alkalis.[1]
[31[4]
The nitroimidazole ring
provides strong UV
Chromophore absorbance, making UV

detection a viable

quantification strategy.

Principle Analytical Methodologies

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the
complexity of the sample matrix.

» High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse
method for quantifying 2-M-5-NI in bulk drug substances and pharmaceutical formulations
where concentrations are relatively high. Its reliability, robustness, and cost-effectiveness
make it ideal for quality control environments. Reversed-phase chromatography is the most
common separation mode.[9][10]

¢ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level
quantification, such as residue analysis in food products (e.g., honey, meat) or
pharmacokinetic studies in biological fluids (e.g., plasma), LC-MS/MS is the gold standard.
[11][12][13] Its superior sensitivity and specificity, derived from monitoring specific precursor-
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to-product ion transitions, allow for confident detection and quantification at sub-pg/kg levels.
[12]

e Gas Chromatography (GC): While possible, GC methods often require a derivatization step
to improve the volatility of nitroimidazoles, which adds complexity and potential variability to
the analysis.[14][15] Therefore, LC-based methods are generally preferred.

Protocol 1: HPLC-UV Quantification in
Pharmaceutical Formulations

This protocol details an isocratic reversed-phase HPLC method suitable for determining the
assay of 2-M-5-NI as an intermediate or its quantification as a known impurity in a drug
substance.

Rationale for Method Design

o Stationary Phase: A C18 column is selected for its versatility and excellent retention of
moderately polar compounds like 2-M-5-NI through hydrophobic interactions.[10][16]

* Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and a buffered
agueous phase is used. The organic solvent modulates retention time, while the buffer (e.qg.,
phosphate or triethylamine adjusted with acid) ensures pH control for consistent ionization
state and peak shape.[9][16]

» Detection: The nitroimidazole chromophore exhibits a strong UV absorbance maximum
around 316 nm, providing excellent sensitivity and selectivity for detection.[16]

Materials and Reagents

e 2-Methyl-5-nitroimidazole Reference Standard (>99% purity)

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Potassium Dihydrogen Phosphate (KH2POa4)

Orthophosphoric Acid (85%)
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o Water (HPLC Grade or Milli-Q)

: LC] hi liti

Parameter

Condition

HPLC System

Agilent 1260 Infinity 1l or equivalent with
UV/DAD detector

ZORBAX SB-C18 (150 mm x 4.6 mm, 5 yum) or

Column )
equivalent
) 20mM KH2POa4 (pH adjusted to 3.0 with H3POa)
Mobile Phase o
: Acetonitrile (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 pyL
Detection Wavelength 316 nm
Run Time ~10 minutes

Step-by-Step Protocol

» Mobile Phase Preparation:

o To prepare 1 L of 20mM KH2POa4, dissolve 2.72 g of KH2POa4 in 1 L of HPLC grade water.

o Adjust the pH of the aqueous buffer to 3.0 using orthophosphoric acid.

o Mix 700 mL of the pH-adjusted buffer with 300 mL of acetonitrile.

o Degas the final mobile phase by sonication or vacuum filtration.

o Standard Solution Preparation:

o Stock Standard (1000 pg/mL): Accurately weigh 25 mg of 2-M-5-NI reference standard

into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
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o Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100
pg/mL) by serial dilution of the stock standard with the mobile phase.

e Sample Preparation (e.g., from a powder blend):

o Accurately weigh a portion of the sample powder expected to contain approximately 25
mg of 2-M-5-NlI into a 25 mL volumetric flask.

o Add approximately 15 mL of mobile phase and sonicate for 10 minutes to dissolve the
analyte.

o Allow the solution to return to room temperature, then dilute to volume with the mobile
phase.

o Filter the solution through a 0.45 um PTFE syringe filter into an HPLC vial.

e Analysis Sequence:

o

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

[¢]

Inject a blank (mobile phase) to ensure no system contamination.

[¢]

Inject the working standards in increasing order of concentration.

[e]

Inject the prepared sample solutions.

o

Periodically inject a check standard to monitor system stability.
e Data Analysis:

o Integrate the peak corresponding to 2-M-5-NI. The expected retention time should be
consistent.

o Construct a calibration curve by plotting the peak area against the concentration of the
standards.

o Determine the concentration of 2-M-5-NI in the sample solution using the linear regression
equation from the calibration curve.
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o Calculate the final amount of 2-M-5-NI in the original sample, accounting for the initial
sample weight and dilution factors.

Workflow Diagram
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Caption: HPLC-UV analysis workflow for 2-M-5-NI quantification.

Protocol 2: LC-MS/MS for Trace Quantification in
Honey

This protocol describes a sensitive method for determining 2-M-5-NI residues in a complex
food matrix like honey, employing a sample preparation technique based on the QUEChERS
(Quick, Easy, Cheap, Effective, Rugged, and Safe) principle.[11]

Rationale for Method Design

o Sample Preparation: A modified QUEChERS approach is used for its efficiency in extracting
a wide range of analytes while removing a significant portion of matrix interferences (like
sugars in honey). It involves an initial extraction with acetonitrile followed by a partitioning
step induced by adding salts.[11]

o Chromatography: A C18 UHPLC column is used to achieve fast and efficient separation,
which is critical for minimizing matrix effects and ensuring good peak shape for MS
detection.
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« lonization: Electrospray lonization (ESI) in positive mode is effective for protonating the
imidazole ring of 2-M-5-NlI, forming the precursor ion [M+H]*.

o Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM)
mode provides exceptional selectivity and sensitivity. A specific precursor ion is isolated and
fragmented, and a resulting unique product ion is monitored for quantification.

Materials and Reagents

 All reagents from Protocol 1, plus:

e Formic Acid (LC-MS Grade)

e Magnesium Sulfate (MgSOa), anhydrous
e Sodium Chloride (NaCl)

o Trisodium Citrate Dihydrate

 Internal Standard (IS): 2-Methyl-5-nitroimidazole-ds (if available) or a related nitroimidazole
compound not expected in the sample.

Instrumentation and Conditions
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Parameter Condition
LC System Waters ACQUITY UPLC or equivalent
Sciex QTRAP 6500+ or equivalent triple
MS System
quadrupole MS
Column UPLC BEH C18 (50 mm x 2.1 mm, 1.7 um)

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Acetonitrile

5% B to 95% B over 3 min, hold 1 min, return to

Gradient

5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

lonization Source

ESI, Positive Mode

MRM Transitions

2-M-5-NI:m/z 128.1 -> 82.1 (Quantifier), 128.1 -
> 98.1 (Qualifier)

Internal Standard

(Example: Ronidazole) m/z 201.1 -> 140.1

Note: MRM transitions must be optimized empirically on the specific instrument used.

Step-by-Step Protocol

e Sample Preparation (QUEChERS):

o Weigh 5 g of honey into a 50 mL centrifuge tube.

[¢]

o

o

[¢]

Add 10 mL of water and vortex until the honey is fully dissolved.

(Optional but recommended) Spike with Internal Standard solution.

Add 10 mL of acetonitrile containing 1% acetic acid.[11]

Add the QUEChERS salt packet (e.g., 4 g MgSQOas, 1 g NaCl, 1 g trisodium citrate).
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o Cap tightly and shake vigorously for 1 minute.

o Centrifuge at 4000 rpm for 5 minutes.

o Extract Cleanup (d-SPE if needed):

o For cleaner extracts, transfer a 1 mL aliquot of the upper acetonitrile layer to a
microcentrifuge tube containing d-SPE sorbent (e.g., MgSOa4 and PSA).

o Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

e Final Sample Preparation:

o

Take a 500 pL aliquot of the final acetonitrile extract (from step 1 or 2).

[e]

Evaporate to dryness under a gentle stream of nitrogen.

o

Reconstitute in 500 pL of the initial mobile phase (95% A: 5% B).

[¢]

Filter through a 0.22 um syringe filter into an LC-MS vial.
o Standard and QC Preparation:

o Prepare calibration standards in a blank matrix extract (i.e., honey processed through the
entire sample preparation procedure) to compensate for matrix effects. This involves
adding standard solutions to the blank extract before the evaporation and reconstitution
step.

e Analysis:
o Equilibrate the LC-MS/MS system.

o Inject the matrix-matched standards and prepared samples for analysis.

Workflow Diagram
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Caption: LC-MS/MS workflow for trace residue analysis of 2-M-5-NI.

Method Validation according to ICH Q2(R2)
Guidelines

Any analytical method intended for regulatory submission or quality control must be validated
to demonstrate its fithess for purpose.[6][17] The following parameters must be assessed.
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Typical Acceptance

Parameter Purpose .
Criteria (for HPLC Assay)
To ensure the signal measured ) )
) ) Peak purity analysis (DAD),
is unequivocally from the ) ]
o ) analysis of placebo and spiked
Specificity analyte, free from interference ) )
o N samples. No interfering peaks
from matrix, impurities, or ] )
] at the analyte's retention time.
degradation products.
To demonstrate a proportional
relationship between analyte Minimum of 5 concentration
Linearity concentration and analytical levels. Correlation coefficient
response over the intended (r?) > 0.999.[16]
range.
The interval between the upper
and lower concentrations for
] ) For assay: 80-120% of the test
Range which the method has suitable )
_ _ concentration.
linearity, accuracy, and
precision.
The closeness of test results to
98.0% - 102.0% recovery for
Accuracy the true value. Assessed by %
. drug substance.[16]
recovery of spiked samples.
The degree of scatter between
a series of measurements.
Assessed at two levels: -
Repeatability (Intra-assay): _ o
o ) Relative Standard Deviation
Precision Same lab, analyst, instrument,

short interval. - Intermediate
Precision: Within-lab variations
(different days, analysts,

equipment).

(RSD) < 2%.[16]

Limit of Quantitation (LOQ)

The lowest amount of analyte
that can be quantitatively
determined with suitable

precision and accuracy.

Signal-to-Noise ratio of ~10:1.
Precision (RSD) at this level

should be acceptable.
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The lowest amount of analyte
Limit of Detection (LOD) that can be detected but not Signal-to-Noise ratio of ~3:1.

necessarily quantified.

The capacity of the method to
_ The effect on results should be

remain unaffected by small, o

) o ] evaluated; system suitability

Robustness deliberate variations in method o
] criteria must be met under all
parameters (e.g., pH, mobile ) N
. varied conditions.

phase composition, flow rate).

This table is a guideline; specific criteria should be defined in the validation protocol.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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